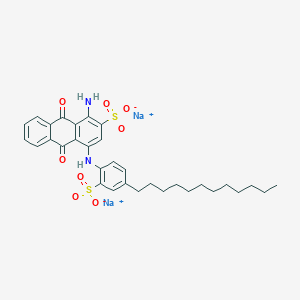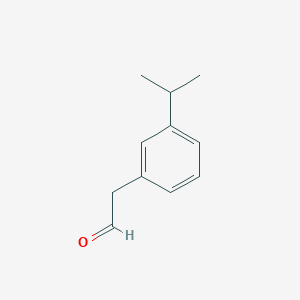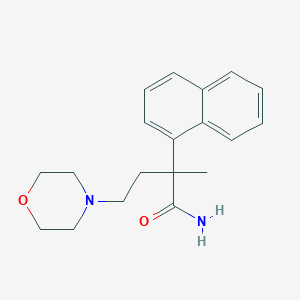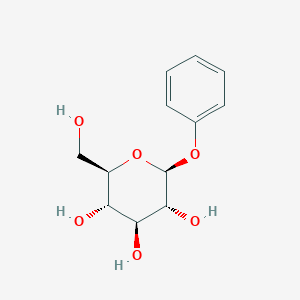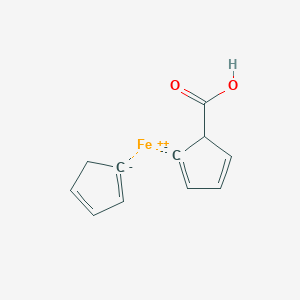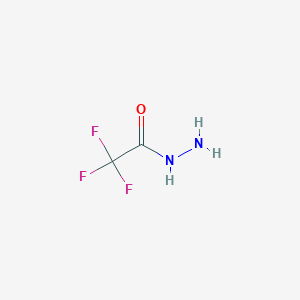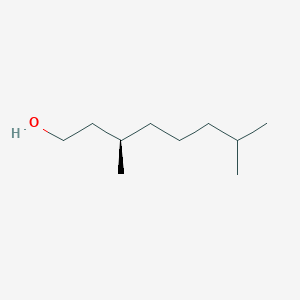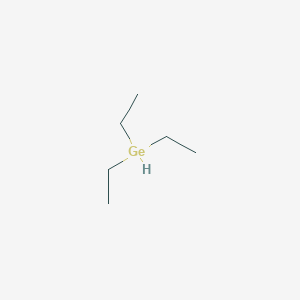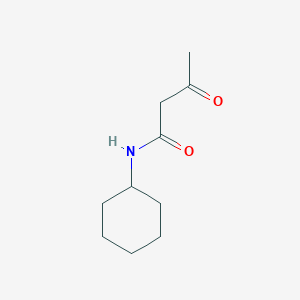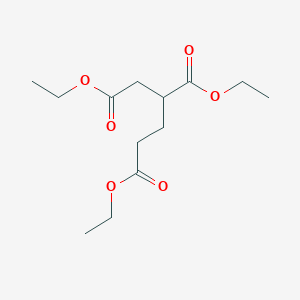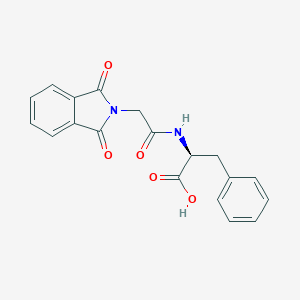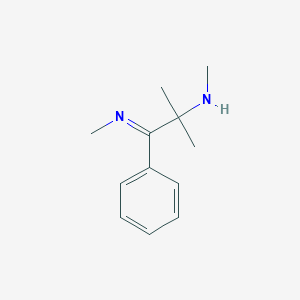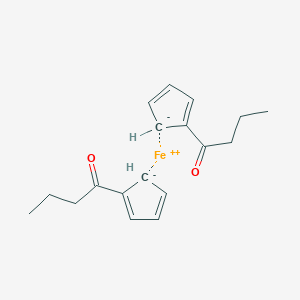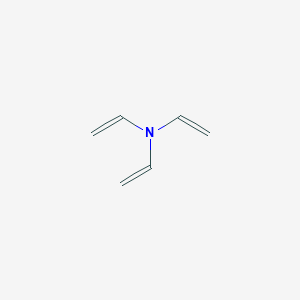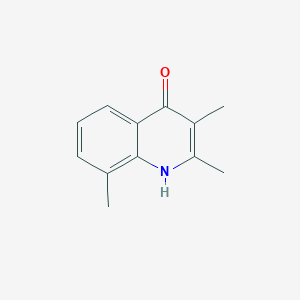
2,3,8-Trimethylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,8-Trimethylquinolin-4(1H)-one, also known as TMQ, is a heterocyclic organic compound with a quinoline backbone. It is a yellow solid that is soluble in organic solvents. TMQ has been used as a fluorescent probe for metal ions, as a ligand for transition metal complexes, and as a building block for the synthesis of various organic compounds.
作用機序
The mechanism of action of 2,3,8-Trimethylquinolin-4(1H)-one is not fully understood, but it is believed to involve the formation of a complex with metal ions, particularly zinc ions. The fluorescent properties of 2,3,8-Trimethylquinolin-4(1H)-one are enhanced upon binding to zinc ions, which allows for its use as a fluorescent probe. 2,3,8-Trimethylquinolin-4(1H)-one has also been shown to exhibit antioxidant activity, which may be related to its ability to chelate metal ions.
生化学的および生理学的効果
2,3,8-Trimethylquinolin-4(1H)-one has been shown to have various biochemical and physiological effects, including antioxidant activity, metal ion chelation, and cytotoxicity. 2,3,8-Trimethylquinolin-4(1H)-one and its derivatives have been studied for their potential applications in cancer therapy, due to their ability to induce apoptosis in cancer cells. 2,3,8-Trimethylquinolin-4(1H)-one has also been shown to have neuroprotective effects, which may be related to its ability to chelate zinc ions and prevent their accumulation in the brain.
実験室実験の利点と制限
2,3,8-Trimethylquinolin-4(1H)-one has several advantages for lab experiments, including its fluorescent properties, its ability to chelate metal ions, and its potential applications in organic electronics and drug synthesis. However, 2,3,8-Trimethylquinolin-4(1H)-one also has some limitations, such as its cytotoxicity and its potential to interfere with cellular processes by chelating essential metal ions.
将来の方向性
There are several future directions for the study of 2,3,8-Trimethylquinolin-4(1H)-one and its derivatives. One potential direction is the development of 2,3,8-Trimethylquinolin-4(1H)-one-based fluorescent probes for other metal ions, such as copper and nickel. Another direction is the synthesis of 2,3,8-Trimethylquinolin-4(1H)-one derivatives with improved cytotoxicity profiles for cancer therapy. 2,3,8-Trimethylquinolin-4(1H)-one and its derivatives may also have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to their ability to chelate zinc ions and prevent their accumulation in the brain.
合成法
2,3,8-Trimethylquinolin-4(1H)-one can be synthesized via several methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedlander synthesis. The Pfitzinger reaction involves the condensation of an aniline derivative with an aldehyde or ketone in the presence of an acid catalyst. The Skraup reaction is similar to the Pfitzinger reaction, but it uses a sulfuric acid catalyst and a mixture of glycerol, aniline, and an oxidizing agent. The Friedlander synthesis involves the condensation of an aniline derivative with a ketone in the presence of an acid catalyst and a dehydrating agent.
科学的研究の応用
2,3,8-Trimethylquinolin-4(1H)-one has been extensively used in scientific research as a fluorescent probe for metal ions, particularly for zinc ions. It has also been used as a ligand for transition metal complexes, such as copper(II) and nickel(II) complexes. 2,3,8-Trimethylquinolin-4(1H)-one and its derivatives have been studied for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). 2,3,8-Trimethylquinolin-4(1H)-one has also been used as a building block for the synthesis of various organic compounds, such as quinoline-based drugs and natural products.
特性
CAS番号 |
1203-47-0 |
|---|---|
製品名 |
2,3,8-Trimethylquinolin-4(1H)-one |
分子式 |
C12H13NO |
分子量 |
187.24 g/mol |
IUPAC名 |
2,3,8-trimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO/c1-7-5-4-6-10-11(7)13-9(3)8(2)12(10)14/h4-6H,1-3H3,(H,13,14) |
InChIキー |
NEJSVKQCZZIGQZ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)C |
正規SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)C |
同義語 |
2,3,8-TRIMETHYLQUINOLIN-4-OL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



